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molecular formula C2H3O2- B1210297 Acetate CAS No. 71-50-1

Acetate

Cat. No. B1210297
M. Wt: 59.04 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-M
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Patent
US05242938

Procedure details

Acetic anhydride (45 ml) was added to a stirring solution of Virginiamycin M1 (6.5 g) in anhydrous pyridine (45 ml) at room temperature. After 30 minutes, ice-cold methanol (85 ml) was added in portions. Stirring was continued for 20 more minutes followed by flash evaporation to dryness at room temperature. The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml). The organic layers were pooled, dried over anhydrous Na2SO4, flash evaporated to dryness (dry weight=8.1 g) and purified over E. Merck silica gel 60 column in hexane/acetone mixtures to give 1.0 g of the monoacetate and 1.58 g of the diacetate.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].C[C@H]1[C@@H](C(C)C)OC(=O)C2N(CCC=2)C(=O)C2=COC(=N2)CC(=O)C[C@H](O)C=C(C)C=CCN[C:12](=[O:13])[CH:11]=C1>N1C=CC=CC=1>[CH3:2][C:1]([O-:4])=[O:3].[CH3:11][C:12]([CH2:6][C:5]([OH:4])=[O:7])=[O:13]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.5 g
Type
reactant
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Quantity
45 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
85 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by flash evaporation to dryness at room temperature
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4, flash
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (dry weight=8.1 g)
CUSTOM
Type
CUSTOM
Details
purified over E

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CC(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05242938

Procedure details

Acetic anhydride (45 ml) was added to a stirring solution of Virginiamycin M1 (6.5 g) in anhydrous pyridine (45 ml) at room temperature. After 30 minutes, ice-cold methanol (85 ml) was added in portions. Stirring was continued for 20 more minutes followed by flash evaporation to dryness at room temperature. The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml). The organic layers were pooled, dried over anhydrous Na2SO4, flash evaporated to dryness (dry weight=8.1 g) and purified over E. Merck silica gel 60 column in hexane/acetone mixtures to give 1.0 g of the monoacetate and 1.58 g of the diacetate.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].C[C@H]1[C@@H](C(C)C)OC(=O)C2N(CCC=2)C(=O)C2=COC(=N2)CC(=O)C[C@H](O)C=C(C)C=CCN[C:12](=[O:13])[CH:11]=C1>N1C=CC=CC=1>[CH3:2][C:1]([O-:4])=[O:3].[CH3:11][C:12]([CH2:6][C:5]([OH:4])=[O:7])=[O:13]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.5 g
Type
reactant
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Quantity
45 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
85 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by flash evaporation to dryness at room temperature
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (3×300 ml) and saturated NaCl (aq, 300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4, flash
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (dry weight=8.1 g)
CUSTOM
Type
CUSTOM
Details
purified over E

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CC(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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